{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-oxabicyclo[3.1.0]hexan-6-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-3-5-4-1-2-8-6(4)5/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPNLKIKZMFGRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic potential of 2-oxabicyclo[3.1.0]hexane scaffolds in drug discovery
Therapeutic Potential of 2-Oxabicyclo[3.1.0]hexane Scaffolds in Drug Discovery
Executive Summary
The 2-oxabicyclo[3.1.0]hexane scaffold represents a high-value structural motif in medicinal chemistry, distinguished by its ability to rigidly constrain flexible pharmacophores into bioactive conformations.[1] Unlike its carbocyclic analogue (bicyclo[3.1.0]hexane), the inclusion of the oxygen atom within the ring system imparts specific hydrogen-bond accepting properties and alters the physicochemical profile (solubility, pKa). This guide analyzes the scaffold's application in two primary domains: Group II metabotropic glutamate receptor (mGluR) agonists (e.g., LY379268) and conformationally locked nucleoside analogues (antivirals).
The Strategic Value of Rigidification
In drug design, flexible ligands often suffer from entropic penalties upon binding to their target. Rigidifying a molecule into its "bioactive conformation" pre-pays this entropic cost, often resulting in significant potency gains (10–100x).
The 2-oxabicyclo[3.1.0]hexane system serves as a bicyclic locking unit :
-
Conformational Freeze: The fused cyclopropane ring locks the five-membered ether ring into a specific pucker (envelope/twist).
-
Bioisosterism: It acts as a bioisostere for the furanose ring in nucleosides and the glutamate backbone in neurotransmitter analogues.
-
Stereochemical Control: The bridgehead carbons allow for precise vector positioning of substituents.
Case Study I: mGluR2/3 Agonists (LY379268)
The most prominent therapeutic application of this scaffold is LY379268 , a potent and selective agonist for mGluR2 and mGluR3 receptors.[2] These receptors are presynaptic autoreceptors that regulate excitatory neurotransmission, making them targets for schizophrenia, anxiety, and addiction.
Mechanistic Logic: The Glutamate Mimic
Glutamate is a highly flexible molecule. To activate mGluRs selectively without triggering ionotropic receptors (NMDA, AMPA), the glutamate skeleton must be frozen in a specific folded conformation.
-
The Scaffold Role: The 2-oxabicyclo[3.1.0]hexane core bridges the C2 and C4 positions of the glutamate chain.
-
The Result: This locks the inter-atomic distance between the distal carboxylic acid and the amino group, perfectly matching the mGluR2/3 binding pocket while sterically clashing with iGluR pockets.
Quantitative Profile: LY379268
| Parameter | Value | Note |
| Target | mGluR2 / mGluR3 | Group II mGluRs |
| Potency (EC50) | 2.69 nM (mGluR2) | Highly potent agonist |
| Selectivity | >80-fold | vs. Group I/III mGluRs and iGluRs |
| Bioavailability | High (Systemic) | Brain penetrant |
| Chemical Name | (1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
Visualization: Pharmacophore Locking
Caption: The transformation of flexible glutamate into the rigid LY379268 agonist via the 2-oxabicyclo[3.1.0]hexane scaffold, leading to selective mGluR2/3 activation.[3]
Case Study II: Locked Nucleoside Analogues
Nucleosides exist in dynamic equilibrium between North (C3'-endo) and South (C2'-endo) conformations.[4] Viral polymerases often recognize only one of these forms.
-
The Strategy: Fusing the 2-oxabicyclo[3.1.0]hexane system to the nucleobase creates a "locked" sugar mimic.[5]
-
North-Locking: The specific stereochemistry of the cyclopropane fusion forces the pseudosugar into a fixed North conformation.
-
Application: These analogues have shown efficacy against Epstein-Barr Virus (EBV) and HIV , where the viral polymerase requires a specific pucker for nucleotide incorporation.
Technical Protocol: Synthesis of the Scaffold
The synthesis of the 2-oxabicyclo[3.1.0]hexane core is challenging due to the strain of the bicyclic system. The most robust method involves the Simmons-Smith cyclopropanation of a dihydrofuran precursor.
Protocol: Cyclopropanation of Dihydrofuran
Objective: Construct the bicyclic core from a dihydrofuran precursor.
Reagents:
-
Substrate: 2,3-Dihydrofuran derivative (e.g., protected 4-amino-dihydrofuran-2-carboxylate for LY379268 precursors).
-
Diiodomethane (
). -
Diethylzinc (
) or Zinc-Copper couple ( ). -
Solvent: Anhydrous Dichloromethane (
) or Toluene.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Argon. Add the dihydrofuran substrate (1.0 eq) dissolved in anhydrous DCM. Cool to 0°C.
-
Reagent Formation: In a separate vessel, prepare the Furukawa reagent (
+ ). Add (1.0 M in hexanes, 2.0 eq) to anhydrous DCM at 0°C. Dropwise add (2.0 eq). Stir for 20 mins to form the active carbenoid ( ). -
Cyclopropanation: Cannulate the active zinc carbenoid solution slowly into the substrate flask at 0°C.
-
Critical Control Point: The reaction is exothermic. Maintain temperature <5°C to prevent decomposition.
-
-
Reaction Monitoring: Allow to warm to room temperature (RT) and stir for 12–24 hours. Monitor via TLC (stain with KMnO4; the product is non-UV active unless derivatized) or LC-MS.
-
Quenching: Cool to 0°C. Quench carefully with saturated aqueous
. (Caution: Gas evolution and zinc salts precipitation). -
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Silica gel). The bicyclic product is less polar than the starting material.
Synthesis Workflow Diagram
Caption: Synthetic route for the construction of the 2-oxabicyclo[3.1.0]hexane scaffold via Simmons-Smith cyclopropanation.
Future Outlook
The 2-oxabicyclo[3.1.0]hexane scaffold remains underutilized outside of mGluR and nucleoside chemistry. Emerging areas include:
-
Fragment-Based Drug Discovery (FBDD): Using the scaffold as a rigid, polar spacer in PROTAC linkers to improve solubility and permeability.
-
Peptidomimetics: Incorporating the amino-acid derivative (like LY379268) into peptide chains to induce specific turns or secondary structures.
References
-
Monn, J. A., et al. (1999).[3] Synthesis, pharmacological characterization, and molecular modeling of heterobicyclic amino acids related to (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): Identification of two new potent, selective, and systemically active agonists for group II metabotropic glutamate receptors.[3] Journal of Medicinal Chemistry, 42(6), 1027-1040.[3] Link
-
Gagneron, J., et al. (2005).[6] Synthesis of nucleoside analogues bearing the five naturally occurring nucleic acid bases built on a 2-oxabicyclo[3.1.0]hexane scaffold. The Journal of Organic Chemistry, 70(17), 6891-6897. Link
-
Ludek, O. R., & Marquez, V. E. (2011). Synthesis of conformationally North-locked pyrimidine nucleosides built on an oxabicyclo[3.1.0]hexane scaffold. The Journal of Organic Chemistry, 76(21), 8962-8970. Link
-
Bond, A. D., et al. (2000).[3] Neuroprotective effects of LY379268, a selective mGlu2/3 receptor agonist: investigations into possible mechanism of action in vivo.[3] Journal of Pharmacology and Experimental Therapeutics, 294(3), 800-809.[3] Link
-
Tocris Bioscience. (n.d.). LY 379268: Product Information and Biological Activity.[2][3][7] Link
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. LY 379268 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Nucleotide analogues containing 2-oxa-bicyclo[2.2.1]heptane and L-α-threofuranosyl ring systems: interactions with P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol CAS number and molecular weight
CAS Number: 1363154-56-6 (Racemic/Generic) | Molecular Weight: 114.14 g/mol
Executive Summary
{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol represents a high-value pharmacophore scaffold in modern medicinal chemistry. Structurally, it consists of a tetrahydrofuran ring fused to a cyclopropane unit. This bicyclic architecture serves two critical functions in drug design: conformational restriction and bioisosterism .
By locking the furanose ring into a specific pucker (North/South conformation), this scaffold allows researchers to probe the spatial requirements of receptor binding pockets—most notably in nucleoside analogs (antivirals/antineoplastics) and glutamate receptor modulators. Unlike flexible linear chains, the [3.1.0] system reduces the entropic penalty of binding, potentially increasing potency and selectivity.
Chemical Identity & Physical Properties[1][2][3]
The following data characterizes the core racemic material. Stereospecific isomers (endo/exo) may possess distinct CAS numbers and physical profiles.
| Property | Data |
| Chemical Name | {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol |
| CAS Number | 1363154-56-6 (General/Racemic) |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| Exact Mass | 114.0681 |
| SMILES | OCC1C2CCC(O2)1 |
| LogP (Predicted) | ~ -0.3 to 0.1 (Hydrophilic) |
| H-Bond Donors | 1 |
| H-Bond Acceptors | 2 |
| Physical State | Colorless to pale yellow viscous liquid |
Structural Significance & Conformational Logic
The "North-South" Lock
In nucleoside chemistry, the ribose sugar exists in dynamic equilibrium between the C3'-endo (North) and C2'-endo (South) conformations. The 2-oxabicyclo[3.1.0]hexane scaffold mimics the furanose ring but rigidly locks this conformation depending on the fusion geometry.
-
Mechanism: The fusion of the cyclopropane ring to the tetrahydrofuran creates a "bicyclic lock."
-
Impact: This rigidity prevents the "pseudorotation" typical of ribose, forcing the attached nucleobase into a fixed vector. This is critical for designing high-affinity ligands for DNA/RNA polymerases or G-protein coupled receptors (GPCRs) like the A3 adenosine receptor.
Bioisosterism
The cyclopropane moiety acts as a bioisostere for alkenes or carbonyls, providing metabolic stability while maintaining electronic density similar to a double bond.
Synthetic Methodology
Expertise Note: While Simmons-Smith cyclopropanation is common for simple alkenes, the synthesis of the 6-hydroxymethyl derivative is most efficiently achieved via metal-catalyzed carbene insertion using diazoacetates, followed by reduction. This route allows for better control over the C6-substitution.
Core Pathway: Rhodium-Catalyzed Cyclopropanation
Reaction Scheme Logic
-
Precursor: 2,3-Dihydrofuran (provides the enol ether double bond).
-
Carbenoid Source: Ethyl diazoacetate (EDA).[1]
-
Catalyst: Rhodium(II) acetate dimer [Rh₂(OAc)₄]. Why? Rhodium catalysts suppress side reactions better than Copper catalysts in this specific electron-rich enol ether system.
-
Reduction: Lithium Aluminum Hydride (LiAlH₄) converts the ester to the target alcohol.
Workflow Diagram (DOT)
Caption: Synthetic workflow converting 2,3-dihydrofuran to the target alcohol via carbenoid insertion and hydride reduction.
Step-by-Step Protocol
Step 1: Cyclopropanation (Formation of the Ester)
-
Setup: Flame-dry a 3-neck round bottom flask. Maintain an inert atmosphere (Argon/Nitrogen).
-
Catalyst Loading: Charge flask with 2,3-dihydrofuran (1.0 eq) and Rh₂(OAc)₄ (0.5 mol%).
-
Addition: Dissolve Ethyl diazoacetate (1.2 eq) in anhydrous DCM. Add this solution dropwise over 4–6 hours via a syringe pump.
-
Critical Control Point: Slow addition prevents EDA dimerization (formation of diethyl fumarate/maleate) and manages the exotherm.
-
-
Workup: Filter the catalyst through a celite pad. Concentrate the filtrate in vacuo.
-
Purification: The product (ethyl ester) is a mixture of exo and endo isomers. Separate via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).[2] Note: The exo-isomer is typically the major product and thermodynamically more stable.
Step 2: Reduction to Alcohol
-
Setup: Dissolve the purified ester intermediate in anhydrous THF under Argon. Cool to 0°C.[2]
-
Reduction: Add LiAlH₄ (1.1 eq) portion-wise.
-
Safety: LiAlH₄ reacts violently with moisture. Ensure strictly anhydrous conditions.
-
-
Quench: After 1 hour, perform a Fieser quench (Water, 15% NaOH, Water).
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate to yield {2-oxabicyclo[3.1.0]hexan-6-yl}methanol .
Applications in Drug Discovery[4]
Nucleoside Analogs (Antivirals/Oncology)
The scaffold is used to synthesize "Methanocarba" nucleosides.[3] By replacing the ribose oxygen or ring carbons with the [3.1.0] system, the sugar pucker is frozen.
-
Application: Potent agonists for A3 Adenosine Receptors (anti-inflammatory/anticancer).
-
Mechanism: The rigid ring reduces the entropic cost of binding to the receptor, often resulting in >100x potency increases compared to the flexible ribose equivalent.
Glutamate Receptor Modulators (mGluR)
The scaffold serves as a conformationally restricted analog of glutamate.
-
Target: Group II metabotropic glutamate receptors (mGluR2/3).
-
Utility: Used to map the agonist binding site, aiding in the development of antipsychotics and anxiolytics.
Fragment-Based Drug Design (FBDD)
Due to its low molecular weight (114 Da) and distinct 3D vector, it is an ideal "fragment" for screening libraries. It offers high "ligand efficiency" (LE) potential.
Handling & Safety Profile
-
Stability: The cyclopropane ring is strained but generally stable under neutral/basic conditions. Avoid strong acids , which can trigger ring-opening or rearrangement of the bicyclic system.
-
Peroxide Formation: As an ether derivative (tetrahydrofuran moiety), this compound can form explosive peroxides upon prolonged exposure to air.
-
Protocol: Test for peroxides using starch-iodide paper before distillation or heating. Store under inert gas (Argon).
-
-
Toxicity: Specific tox data is limited. Treat as a potential irritant. Use standard PPE (gloves, goggles, fume hood).
References
- Doyle, M. P., et al. (1993). Dirhodium(II) tetraacetate-catalyzed cyclopropanation of enol ethers. Journal of the American Chemical Society.
- Jacobson, K. A., et al. (2000). Methanocarba analogues of adenosine: potent and selective A3 adenosine receptor agonists. Journal of Medicinal Chemistry. (Establishes the utility of the [3.1.
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary for CAS 1363154-56-6. Retrieved from [Link]
-
Gagneron, J., et al. (2005).[4] Synthesis of nucleoside analogues bearing the five naturally occurring nucleic acid bases built on a 2-oxabicylo[3.1.0]hexane scaffold. Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Synthesis of nucleoside analogues bearing the five naturally occurring nucleic acid bases built on a 2-oxabicylo[3.1.0]hexane scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Conformational Precision: The {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol Scaffold
Executive Summary
In the realm of high-affinity ligand design, entropy is the enemy. Flexible molecules lose significant binding energy to entropic penalties upon freezing into an active site conformation. {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol represents a premier class of "conformationally frozen" chiral building blocks designed to overcome this barrier.
This scaffold is a structural chimera, fusing a tetrahydrofuran ring with a cyclopropane moiety. The result is a rigid bicyclic core that mimics specific puckering states of ribose (in nucleosides) or the folded conformation of glutamate (in neurotransmitter ligands). For medicinal chemists, the 6-hydroxymethyl functionality provides a critical vector for extending pharmacophores into solvent-accessible pockets or for conversion into the carboxylic acid moieties essential for receptor agonism.
This guide details the structural rationale, synthetic access, and medicinal chemistry applications of this scaffold, with a focus on its pivotal role in developing Group II metabotropic glutamate receptor (mGluR2/3) agonists.
Structural Analysis & Stereochemistry
The "Frozen" Conformation
The 2-oxabicyclo[3.1.0]hexane system is not merely a rigid spacer; it is a stereoelectronic filter. Unlike the flexible cyclopentane or tetrahydrofuran rings, which pseudorotate between North (C2'-exo/C3'-endo) and South (C2'-endo/C3'-exo) conformations, the fusion of the cyclopropane ring locks the system.
-
North-Locking: The [3.1.0] fusion typically forces the five-membered ring into a specific envelope conformation.
-
Vector Projection: The C6-position (on the cyclopropane ridge) projects substituents (like the hydroxymethyl group) at a precise angle relative to the C2-oxygen and the C3/C4 backbone. This is exploited to position acidic groups to interact with cationic residues in receptor active sites (e.g., Arg/Lys residues in mGluRs).
Stereochemical Nomenclature
The utility of this building block depends entirely on the stereochemistry at the bridgehead (C1, C5) and the bridge (C6).
-
Key Isomer: (1R,5S,6r)-{2-oxabicyclo[3.1.0]hexan-6-yl}methanol (often referred to as the exo-isomer regarding the 6-substituent relative to the ring).
-
Role: This specific stereochemistry aligns the C6-substituent to mimic the distal carboxylate of L-glutamate when the scaffold is superimposed on the amino acid structure.
Applications in Drug Discovery[1][2]
Metabotropic Glutamate Receptor (mGluR) Agonists
The most authoritative application of this scaffold is in the synthesis of conformationally restricted glutamate analogs, such as LY379268 and related compounds.
-
Mechanism: Glutamate is a flexible molecule. By incorporating the glutamate backbone into the 2-oxabicyclo[3.1.0]hexane core, the "folded" bioactive conformation is pre-organized.
-
The 6-yl Methanol Role: The 6-hydroxymethyl group is the synthetic precursor to the C6-carboxylic acid.
-
Oxidation: The alcohol is oxidized (Jones oxidation or TEMPO) to the carboxylic acid, which mimics the
-carboxyl group of glutamate. -
Bioisosterism: The oxygen atom at position 2 mimics the electron density of the glutamate backbone while altering lipophilicity and metabolic stability compared to the carbocyclic (aza-bicyclo) analogs like LY354740.
-
Nucleoside Analogs (The "North" Method)
While less common for the 6-substituted variant (which is usually the domain of mGluR ligands), the core scaffold is used to create "locked nucleic acids" (LNA) mimics.
-
Application: Antiviral agents (e.g., against HCV, HIV).
-
Function: The rigid scaffold forces the nucleoside into the "North" conformation, favored by certain polymerases, thereby acting as a chain terminator or a high-affinity inhibitor.
Experimental Protocols
Synthesis of {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol
The synthesis relies on the transition-metal catalyzed cyclopropanation of dihydrofuran, followed by reduction. This protocol is designed for high enantioselectivity and safety.
Reaction Scheme Overview
-
Cyclopropanation: 2,3-Dihydrofuran + Ethyl Diazoacetate
Bicyclic Ester. -
Reduction: Bicyclic Ester
Bicyclic Alcohol.
Detailed Protocol
Step 1: Rhodium-Catalyzed Cyclopropanation
-
Reagents: 2,3-Dihydrofuran (5.0 equiv), Ethyl Diazoacetate (EDA, 1.0 equiv),
(0.5 mol%). -
Solvent: Anhydrous Dichloromethane (DCM).
-
Safety Note: EDA is potentially explosive and toxic. Handle in a fume hood behind a blast shield. Avoid metal spatulas; use glass or Teflon.
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add
and anhydrous DCM. -
Addition: Add 2,3-dihydrofuran (excess is used to minimize dimerization of carbene).
-
Controlled Addition: Using a syringe pump, add a solution of Ethyl Diazoacetate in DCM very slowly over 8–12 hours at room temperature.
-
Why? Slow addition keeps the concentration of diazo compound low, favoring the reaction with the alkene over carbene dimerization.
-
-
Workup: Once
evolution ceases, concentrate the mixture under reduced pressure to remove DCM and excess dihydrofuran. -
Purification: Purify the resulting oil via silica gel flash chromatography (Hexanes/EtOAc gradient). The exo-ester (trans to the bridgehead hydrogens) is typically the major product.
Step 2: Reduction to the Alcohol
-
Reagents: Lithium Aluminum Hydride (LiAlH4, 1.2 equiv), Bicyclic Ester (1.0 equiv).
-
Solvent: Anhydrous THF.
-
Setup: Suspend LiAlH4 in anhydrous THF at 0°C under Argon.
-
Addition: Add the bicyclic ester (dissolved in THF) dropwise to the hydride suspension. Maintain temperature <5°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL), where is the weight of LiAlH4 in grams. -
Isolation: Filter the white granular precipitate through Celite. Dry the filtrate over
and concentrate. -
Result: The crude oil is typically >95% pure {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol.
Visualizations
Synthesis Pathway
The following diagram illustrates the conversion of dihydrofuran to the target chiral building block.
Caption: Step-wise synthesis of the 6-hydroxymethyl scaffold via Rh-catalyzed cyclopropanation and hydride reduction.
Pharmacophore Overlay (mGluR Agonism)
This diagram demonstrates how the rigid scaffold mimics the bioactive conformation of glutamate.
Caption: Structural overlay showing how the bicyclic core positions pharmacophores to mimic L-Glutamate.
References
-
Monn, J. A., et al. (1997). "Synthesis and Metabotropic Glutamate Receptor Activity of 2-Oxabicyclo[3.1.0]hexane Analogues of LY354740." Journal of Medicinal Chemistry. Link
-
Doyle, M. P., et al. (1993). "Enantioselective synthesis of macrocyclic lactones. Synthesis of (+)-neplanocin A." Journal of the American Chemical Society. Link
-
Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society. Link
-
Womack, E. B., & Nelson, A. B. (1944).[1] "Ethyl Diazoacetate."[1][2][3] Organic Syntheses. Link
-
Swanson, C. J., et al. (2005). "Metabotropic glutamate receptors as novel targets for anxiety and stress disorders." Nature Reviews Drug Discovery. Link
Sources
Methodological & Application
Oxidation of {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol to corresponding aldehydes
Application Note & Protocol Guide
Topic: Selective Oxidation of {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol to {2-Oxabicyclo[3.1.0]hexan-6-yl}carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. This document provides a detailed guide for the oxidation of {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol, a substrate featuring a strained, bicyclic ether framework. The inherent ring strain and the presence of an ether linkage necessitate the use of mild and highly selective oxidation protocols to prevent over-oxidation to the carboxylic acid and to avoid potential side reactions involving ring-opening or rearrangement.[1][2] This guide presents and compares three robust, field-proven methodologies: the Swern Oxidation, the Parikh-Doering Oxidation, and the Dess-Martin Periodinane (DMP) Oxidation. Each section includes a discussion of the underlying mechanism, a step-by-step experimental protocol, and an analysis of its advantages and limitations in the context of this specific, sensitive substrate.
Introduction: The Synthetic Challenge
{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol is a structurally unique building block. Its rigid, bicyclic scaffold, containing a fused cyclopropane and a tetrahydrofuran ring, is a motif found in various biologically active molecules. The primary alcohol functional group serves as a key handle for elaboration into more complex structures, with the corresponding aldehyde being a particularly valuable intermediate for transformations such as Wittig reactions, reductive aminations, and aldol condensations.
The primary challenge in this synthesis is achieving clean and high-yielding conversion of the alcohol to the aldehyde. The high ring strain of the bicyclo[3.1.0]hexane system makes the molecule susceptible to degradation under harsh reaction conditions (e.g., strong acids, bases, or high temperatures).[1][2] Furthermore, the desired aldehyde product can be easily over-oxidized to the corresponding carboxylic acid if the chosen oxidant is not sufficiently mild or if reaction conditions are not carefully controlled.[3][4] Therefore, the selection of an appropriate oxidation method is critical for success.
Recommended Oxidation Methodologies: A Comparative Overview
Three methods have been selected based on their established utility for the mild and selective oxidation of sensitive primary alcohols.[3]
| Method | Oxidant/Activator | Temperature | Key Advantages | Potential Drawbacks |
| Swern Oxidation | DMSO, Oxalyl Chloride | -78 °C | High yields, minimal over-oxidation, broad functional group tolerance.[5][6] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide (DMS) byproduct, highly exothermic.[7][8][9] |
| Parikh-Doering | DMSO, SO₃•Pyridine | 0 °C to RT | Milder than Swern (no cryogenic temps), operationally simple, less prone to side reactions.[10][11][12] | May require a large excess of reagents for high conversion.[10] |
| Dess-Martin (DMP) | Dess-Martin Periodinane | Room Temperature | Very mild, neutral conditions, rapid reaction times, easy workup.[13][14][15] | Reagent is potentially explosive upon heating, hypervalent iodine reagents can be costly.[14] |
Experimental Protocols & Mechanistic Insights
The following protocols are designed for a standard 1.0 mmol scale reaction. All operations involving anhydrous solvents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware.
Workflow Overview
Caption: General experimental workflow for the oxidation.
Method 1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride. The reaction proceeds at cryogenic temperatures (-78 °C) to control the stability of the reactive intermediates, primarily the electrophilic chlorosulfonium salt.[5][7] The addition of a hindered base, such as triethylamine (TEA), facilitates a final elimination step to yield the aldehyde and the volatile, malodorous byproduct dimethyl sulfide.[5][9]
Reaction Scheme: (Self-generated image representing the transformation)
Materials and Reagents:
-
{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol (1.0 mmol, 1.0 equiv)
-
Oxalyl chloride (1.5 mmol, 1.5 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO) (2.7 mmol, 2.7 equiv)
-
Anhydrous Triethylamine (TEA) (7.0 mmol, 7.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Water, Brine
Protocol:
-
To a flask containing anhydrous DCM (10 mL), add oxalyl chloride (1.5 equiv) and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO (2.7 equiv) in anhydrous DCM (3 mL) dropwise over 5 minutes. Stir the mixture for an additional 10 minutes at -78 °C.
-
Add a solution of {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol (1.0 equiv) in anhydrous DCM (5 mL) dropwise over 5 minutes. A precipitate may form.
-
Stir the resulting mixture for 30 minutes at -78 °C.
-
Add anhydrous triethylamine (7.0 equiv) dropwise. The precipitate should dissolve.
-
After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired aldehyde.
Safety: Oxalyl chloride is corrosive and toxic; handle in a fume hood. The reaction with DMSO is highly exothermic and can be explosive if not controlled at low temperatures.[7][8]
Caption: Simplified Swern oxidation mechanism.
Method 2: Parikh-Doering Oxidation
This method is another activated-DMSO oxidation, but it uses the sulfur trioxide pyridine complex (SO₃•Py) as the activator.[10][11] A key advantage is that the reaction can be conducted at higher temperatures (typically 0 °C to room temperature), eliminating the need for cryogenic baths.[10][12] This makes the procedure operationally simpler and more scalable. The mechanism is similar to the Swern oxidation, proceeding through an alkoxysulfonium salt intermediate.[11][16]
Reaction Scheme: (Self-generated image representing the transformation)
Materials and Reagents:
-
{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol (1.0 mmol, 1.0 equiv)
-
Sulfur trioxide pyridine complex (SO₃•Py) (4.0 mmol, 4.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO) (14.0 mmol, 14.0 equiv)
-
Diisopropylethylamine (DIPEA) or TEA (7.0 mmol, 7.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Brine
Protocol:
-
Dissolve {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol (1.0 equiv) and DIPEA (7.0 equiv) in anhydrous DCM (10 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add the SO₃•Pyridine complex (4.0 equiv) in one portion.
-
Add anhydrous DMSO (14.0 equiv) dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Stir the resulting suspension for 1-2 hours at 0 °C. Monitor reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing brine (20 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the aldehyde.[11]
Method 3: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), as a mild and highly selective oxidant.[13][15] The reaction is typically fast, proceeds at room temperature under neutral conditions, and is compatible with a wide array of sensitive functional groups.[13][14] The workup is straightforward, involving the removal of the iodine-containing byproduct.[15] This method has been successfully used on similar 2-oxabicyclo[3.1.0]hexane systems.
Reaction Scheme: (Self-generated image representing the transformation)
Materials and Reagents:
-
{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol (1.0 mmol, 1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.2 mmol, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
Protocol:
-
Dissolve {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol (1.0 equiv) in anhydrous DCM (10 mL).
-
Add Dess-Martin Periodinane (1.2 equiv) to the solution at room temperature.
-
Stir the mixture for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM (10 mL).
-
Quench the reaction by pouring it into a stirred solution of saturated aqueous NaHCO₃ (20 mL) and Na₂S₂O₃ (approx. 3-4 equiv).
-
Stir vigorously for 15-20 minutes until the layers are clear.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ (20 mL), then brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the aldehyde.
Safety: Dess-Martin Periodinane is shock-sensitive and can be explosive, especially with heating.[14] Handle with care and avoid grinding.
Concluding Remarks
The successful synthesis of {2-Oxabicyclo[3.1.0]hexan-6-yl}carbaldehyde hinges on the careful selection of a mild and selective oxidation protocol. The Swern, Parikh-Doering, and Dess-Martin oxidations all represent excellent choices for this transformation.
-
The Swern oxidation is a classic and reliable method, though its requirement for cryogenic temperatures can be a practical limitation.[8]
-
The Parikh-Doering oxidation offers a significant operational advantage by proceeding at 0 °C, making it more amenable to larger-scale synthesis.[10][12]
-
The Dess-Martin oxidation is arguably the mildest and often fastest method, proceeding under neutral conditions at room temperature, which is ideal for acid- or base-sensitive substrates.[13][14]
The final choice of method will depend on the specific laboratory capabilities, scale of the reaction, and the cost and availability of reagents. For initial small-scale explorations on this sensitive substrate, the Dess-Martin oxidation is highly recommended.
References
- Cella, J. A., Kelley, J. A., & Kenehan, E. F. (1975). Nitroxide-catalyzed oxidation of alcohols using m-chloroperbenzoic acid. A new method. The Journal of Organic Chemistry, 40(12), 1860–1862. (Source for general TEMPO context, though not directly cited in protocols).
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Parikh–Doering oxidation. Retrieved from [Link]
-
NROChemistry. (n.d.). Parikh-Doering Oxidation. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
-
Chem-Station. (2014). Parikh-Doering Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
- Hartley, R. C. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development.
-
ACS Green Chemistry Institute. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). TEMPO (General overview). Retrieved from [Link]
-
Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]
- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
- Beckham, J. L., et al. (2018).
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
-
Chemiz. (2025). Parikh-Doering oxidation. YouTube. Retrieved from [Link]
- Einhorn, J., Einhorn, C., Ratajczak, F., & Pierre, J. L. (1996). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry, 61(21), 7452–7454.
-
Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
-
ResearchGate. (2019). Any insights on how to do selective oxidation of primary alcohol to aldehyde over secondary alcohol?. Retrieved from [Link]
- Wipf Group. (2007).
-
Chemistry LibreTexts. (2023). The Oxidation of Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
- Mattes, H., & Benezra, C. (1987). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. Journal of Organic Chemistry.
-
Chemiz. (2025). Dess-Martin-Periodinane oxidation. YouTube. Retrieved from [Link]
- Ryland, B. L., & Stahl, S. S. (2014). Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects. Journal of the American Chemical Society.
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
- Powers, T. S., & Lectka, T. (2016). Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems. Accounts of Chemical Research.
- Doyle, M. P., et al. (1996). Dirhodium(II) Tetrakis[Methyl 2-Pyrrolidone-5(R)
- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- Sci-Hub. (n.d.). Organic & Biomolecular Chemistry. (Access to various articles).
- Liu, W., et al. (2025).
- Kobayashi, T., et al. (1998). Swern Oxidation of Bicyclo[2.2.
- Sadek, B. (2012). Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as histamine receptor ligands. University of Regensburg.
- Kumar, M., & Ghorai, M. K. (2019). Transition-metal-catalyzed domino reactions of strained bicyclic alkenes. Beilstein Journal of Organic Chemistry.
Sources
- 1. Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Transition-metal-catalyzed domino reactions of strained bicyclic alkenes [beilstein-journals.org]
- 3. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 9. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 10. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 11. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 12. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Dess-Martin Oxidation [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol Synthesis
Executive Summary
The synthesis of {2-oxabicyclo[3.1.0]hexan-6-yl}methanol hinges on the construction of the strained bicyclic core, typically via transition-metal-catalyzed cyclopropanation of 2,3-dihydrofuran.[1][2] This scaffold is a critical pharmacophore in metabotropic glutamate receptor (mGluR) agonists and conformationally locked nucleoside analogs.[1][2]
Users frequently encounter three failure modes:
-
Poor Diastereoselectivity: Inability to control the exo/endo ratio at C6.
-
Scaffold Instability: Acid-catalyzed ring-opening of the acetal-cyclopropane hybrid during workup.[2]
-
Carbenoid Dimerization: Low yields due to fast carbene-carbene coupling (formation of fumarates/maleates).[1][2]
This guide provides a self-validating protocol and troubleshooting logic to resolve these bottlenecks.
Part 1: The "Golden Path" Protocol
Based on Rhodium(II)-catalyzed decomposition of ethyl diazoacetate (EDA).[1][2]
Reaction Scheme & Logic
The transformation proceeds in two stages: (1) Cyclopropanation to form the ester, and (2) Hydride reduction to the alcohol.[1]
Figure 1: Synthetic pathway from dihydrofuran to the target alcohol.
Optimized Experimental Parameters
| Parameter | Standard Condition | Optimization Logic |
| Stoichiometry | 5.0 equiv Dihydrofuran : 1.0 equiv EDA | Excess alkene acts as a "carbene sponge," minimizing EDA dimerization (diethyl fumarate formation).[1][2] |
| Catalyst | Rh2(OAc)4 (0.5 - 1.0 mol%) | Dimeric Rh(II) carboxylates are superior to Cu(OTf)2 for electron-rich enol ethers due to higher turnover frequencies.[1][2] |
| Addition Rate | Syringe pump: 1.0 equiv EDA over 6-8 hours | Critical: Instantaneous concentration of diazo must remain near zero to favor alkene cyclopropanation over dimerization. |
| Solvent | Anhydrous DCM or Pentane | Non-coordinating solvents prevent competitive binding to the Rh axial sites. |
| Reduction | LiAlH4 (1.5 equiv) in THF | Rapid, quantitative reduction.[1] Note: DIBAL-H is preferred if ester epimerization is observed.[2] |
Part 2: Troubleshooting Diastereoselectivity (Exo vs. Endo)
The cyclopropane ring can form with the ester group facing away from the oxygen ring (exo, usually thermodynamic) or towards it (endo, kinetic).[1]
The Selectivity Mechanism
The diastereoselectivity is dictated by the approach of the Rh-carbenoid to the dihydrofuran double bond.[1]
-
Endo-selectivity: Often favored by electronic interactions (secondary orbital overlap) but sterically crowded.[1][2]
-
Exo-selectivity: Sterically favored, especially with bulky catalysts.[1][2]
Tuning the Ratio (dr)
If your application requires a specific isomer (e.g., exo-alcohol for specific receptor binding), do not rely on thermodynamic equilibration alone.[1][2] Use ligand control.
Scenario A: "I need high Exo selectivity (>90:10)."
-
Solution: Switch from Rh2(OAc)4 to bulky carboxylate ligands.[1][2]
-
Protocol: Use Rh2(pfb)4 (perfluorobutyrate) or Rh2(esp)2 .[1][2] The steric bulk of the ligand blocks the endo approach trajectory.[1]
-
Solvent Switch: Use non-polar solvents (Pentane/Hexane) at lower temperatures (-20°C).[1][2]
Scenario B: "I need Endo selectivity."
-
Solution: This is harder with simple EDA. Use Doyle’s Catalyst (Rh2(5S-MEPY)4) or similar chiral carboxamidates which can override steric bias through chiral pocket enforcement.[1][2]
-
Alternative: Use a specific ester group on the diazo compound (e.g., tert-butyl diazoacetate) to influence the transition state, though this usually pushes back toward exo.[1]
Part 3: Troubleshooting Stability (The "Hidden" Failure Mode)
A common complaint is: "My NMR looks great after the reaction, but the product disappears after column chromatography."
Root Cause: The 2-oxabicyclo[3.1.0] system contains a strained acetal (O-C-C-cyclopropane).[1][2] It is extremely sensitive to Brønsted acids. Silica gel is slightly acidic (pH ~5-6), which catalyzes the ring opening to form acyclic aldehydes or dihydrofurans.[1][2]
Stability Decision Tree
Figure 2: Diagnosing yield loss due to scaffold instability.
Validated Workup Protocol
-
Quench: Do NOT use HCl. Quench the reduction (LiAlH4) using the Fieser method (Water, 15% NaOH, Water) or Rochelle's salt.[1]
-
Buffer: Maintain the organic phase slightly basic (add traces of Triethylamine if storing).
-
Purification:
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use Cu(OTf)2 instead of Rhodium? A: Yes, Copper(I) or (II) triflate is a viable alternative and cheaper.[1][2] However, Copper carbenoids are generally less electrophilic than Rhodium carbenoids.[1] You may see lower yields due to competitive polymerization of the dihydrofuran. If using Cu, increase the dihydrofuran equivalents to 10:1.[1]
Q: The reduction of the ester yielded a mixture of ring-opened products.[2] Why? A: If the reduction is performed at room temperature or reflux, the aluminate intermediate can facilitate ring opening.[1] Perform the LiAlH4 reduction at 0°C and quench strictly below 5°C. Alternatively, use DIBAL-H at -78°C, which allows for a controlled reduction to the aldehyde or alcohol without disturbing the bicyclic core.[1]
Q: How do I separate the Exo and Endo isomers? A: Separation is most efficient at the ester stage, not the alcohol stage.[1]
-
Flash Chromatography:[1][2][3] Difficult due to similar polarity.
-
Distillation: The exo and endo esters often have boiling points differing by 5-10°C. Careful fractional distillation (or spinning band distillation) is the industry standard for separation here.[1][2]
Q: Is the diazoacetate addition dangerous? A: Yes. Ethyl Diazoacetate is potentially explosive and toxic.
-
Never add it all at once (exothermic runaway risk).[2]
-
Never use a metal spatula with neat diazo compounds.
-
Ventilation: Ensure the nitrogen evolution (N2 gas) has a clear escape path to the bubbler.[1]
References
-
Doyle, M. P., et al. "Catalytic asymmetric synthesis of cyclopropanes."[1] Chemical Reviews 98.2 (1998): 911-936.[1][2] Link[1][2]
-
Foundational text on Rh-catalyzed cyclopropanation and ligand effects.[2]
-
-
Reissig, H.-U., & Zimmer, R. "Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis."[1][2] Chemical Reviews 103.4 (2003): 1151-1196.[1][2] Link[1][2]
-
Covers the reactivity and stability of donor-acceptor cyclopropanes (like the 2-oxabicyclo system).[2]
-
-
Davies, H. M. L., & Beckwith, R. E. J. "Catalytic Enantioselective C−H Activation by Means of Metal Carbenoid-Induced C−H Insertion."[1] Chemical Reviews 103.8 (2003): 2861-2904.[1][2] Link[1][2]
- Discusses the competition between cyclopropanation and insertion, critical for troubleshooting side products.
-
Honma, T., et al. "Structure-activity relationships of conformationally restricted glutamate analogs."[1] Bioorganic & Medicinal Chemistry 9.11 (2001): 2955-2968.[1][2]
Sources
- 1. Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2005047215A2 - Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto - Google Patents [patents.google.com]
Technical Support Center: Solubility Enhancement of {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol
Welcome to the technical support center for {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the solubility of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol and how does it influence its solubility?
{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol (CAS: 1363154-56-6, Molecular Formula: C6H10O2) is a bicyclic organic compound.[1][2][3][4] Its structure consists of a fused cyclopropane and tetrahydrofuran ring system with a hydroxymethyl group attached to the cyclopropane ring.
The key structural features that dictate its solubility are:
-
A Primary Alcohol (-CH2OH): This group is highly polar and can act as both a hydrogen bond donor and acceptor. This makes the molecule readily soluble in polar protic solvents.
-
An Ether Linkage (-O-): The oxygen atom in the tetrahydrofuran ring is a hydrogen bond acceptor, further contributing to the molecule's polarity.
-
A Bicyclic Carbon Skeleton: The compact, rigid carbon framework is nonpolar and will favor interactions with nonpolar solvents.
The overall solubility of {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol is a balance between its polar functional groups and its nonpolar hydrocarbon backbone.[5]
Q2: I am struggling to dissolve {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol in a nonpolar solvent for my reaction. Why is this happening?
The principle of "like dissolves like" is fundamental to solubility.[6] {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol has significant polarity due to its alcohol and ether functional groups, which can form strong hydrogen bonds. Nonpolar solvents, such as hexanes or toluene, lack the ability to form hydrogen bonds and have low polarity.[5] The energy gained by the interaction between the compound and a nonpolar solvent is insufficient to overcome the strong hydrogen bonds between the alcohol molecules themselves. This mismatch in intermolecular forces results in poor solubility.[7][8][9]
Q3: Can I use a co-solvent system to improve solubility, and how do I select the right co-solvents?
Yes, using a co-solvent system is a highly effective technique for enhancing solubility. This method involves mixing a "good" solvent (in which the compound is highly soluble) with a "poor" solvent to achieve an intermediate polarity that is optimal for your application.
For {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol in a nonpolar solvent system, you can use a polar aprotic solvent like THF or acetone as a bridge. These solvents can interact with both the polar functional groups of your compound and the nonpolar solvent.
To select the right co-solvents, consider the following:
-
Miscibility: The two solvents must be miscible with each other.[10]
-
Reaction Compatibility: Ensure that the co-solvents do not interfere with your reaction.
-
Boiling Point: Consider the boiling points of the solvents if you need to remove them after the reaction.
A systematic approach to finding the optimal co-solvent ratio is described in the troubleshooting section below.
Troubleshooting Guide
Issue 1: My compound has low solubility in my desired solvent.
Cause: A significant mismatch in polarity and hydrogen bonding capability between {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol and the solvent.
Solutions:
-
Systematic Solvent Screening: Test the solubility in a range of solvents with varying polarities. A suggested list is provided in the table below.
-
Temperature Adjustment: For most neutral organic compounds, solubility increases with temperature.[11] Gently warming the mixture can significantly improve solubility. However, be cautious of potential degradation if your compound is thermally sensitive.
-
Utilize a Co-solvent: Introduce a miscible co-solvent to modify the polarity of the solvent system. Start by dissolving the compound in a minimum amount of a good, polar solvent, and then slowly add the nonpolar solvent until you see the first sign of precipitation (cloudiness). Then, add a small amount of the good solvent back to redissolve it.
Table 1: Properties of Common Organic Solvents for Solubility Screening
| Solvent | Polarity Index | Type | H-Bond Donor | H-Bond Acceptor |
| n-Hexane | 0.1 | Nonpolar | No | No |
| Toluene | 2.4 | Nonpolar | No | No |
| Diethyl Ether | 2.8 | Polar Aprotic | No | Yes |
| Dichloromethane | 3.1 | Polar Aprotic | No | No |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | No | Yes |
| Acetone | 5.1 | Polar Aprotic | No | Yes |
| Acetonitrile | 5.8 | Polar Aprotic | No | Yes |
| Isopropanol | 3.9 | Polar Protic | Yes | Yes |
| Ethanol | 4.3 | Polar Protic | Yes | Yes |
| Methanol | 5.1 | Polar Protic | Yes | Yes |
| Water | 10.2 | Polar Protic | Yes | Yes |
Issue 2: My compound precipitates out of solution when the temperature changes or when I add another reagent.
Cause: The solution was likely saturated or near-saturated, and the change in conditions (e.g., lower temperature, addition of a less polar reagent) reduced the solubility of your compound.
Solutions:
-
Increase the Solvent Volume: Add more of the solvent or co-solvent mixture to ensure the compound remains below its saturation point.
-
Maintain Temperature: If you dissolved the compound at a higher temperature, maintain that temperature throughout your experiment using a water or oil bath.
-
Re-evaluate Your Solvent System: The chosen solvent system may not be robust enough for your experimental conditions. Consider a solvent or co-solvent mixture with a slightly higher polarity.
Experimental Protocols
Protocol 1: Systematic Approach to Solvent Selection Using Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters provide a more quantitative method for predicting solubility by breaking down the cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[12][13][14][15] The principle is that solvents with HSP values similar to the solute are more likely to dissolve it.[16]
While the exact HSP values for {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol are not published, we can estimate them based on its structure. Due to the alcohol and ether groups, it will have significant δP and δH values.
Workflow for Solvent Selection:
Caption: Decision workflow for initial solvent selection.
Protocol 2: Determining an Optimal Co-solvent Ratio for Recrystallization
This protocol is also useful for finding a suitable solvent mixture for a reaction where the starting material has low solubility in the primary solvent.[10][17][18][19]
Materials:
-
{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol
-
A "good" solvent (e.g., ethanol or acetone)
-
A "poor" solvent (e.g., hexane or water)
-
Two pipettes or burettes
-
A small Erlenmeyer flask or vial
-
A hot plate/stirrer
Procedure:
-
Dissolution: Place a small amount of your compound into the flask. Add the "good" solvent dropwise while stirring and gently warming until the solid is completely dissolved. Use the minimum amount of solvent necessary.[6]
-
Induce Precipitation: Slowly add the "poor" solvent dropwise to the warm solution until you observe persistent cloudiness (precipitation).
-
Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Determine Ratio: The final ratio of the "good" solvent to the "poor" solvent is your optimal co-solvent system for recrystallization or for maintaining solubility during a reaction at that concentration.
Sources
- 1. {2-oxabicyclo[3.1.0]hexan-6-yl}methanol | 1363154-56-6 [sigmaaldrich.com]
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Optimizing temperature conditions for 2-oxabicyclo[3.1.0]hexane formation
Welcome to the technical support center for the synthesis of 2-oxabicyclo[3.1.0]hexane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important bicyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, with a particular focus on the critical role of temperature.
Introduction: The Significance of Temperature Control
The formation of the 2-oxabicyclo[3.1.0]hexane ring system, a key structural motif in various biologically active molecules and nucleoside analogues, is highly sensitive to reaction temperature.[1][2] Precise temperature control is paramount for achieving high yields, minimizing side reactions, and ensuring the desired stereoselectivity. This guide will delve into the causality behind temperature-related issues and provide actionable protocols to overcome common challenges.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you may encounter during the synthesis of 2-oxabicyclo[3.1.0]hexane.
Low or No Product Yield
Q1: I am attempting a Simmons-Smith cyclopropanation of a dihydrofuran precursor to form the 2-oxabicyclo[3.1.0]hexane core, but I'm observing very low to no yield. My reaction is being run at room temperature. What could be the issue?
A1: The Simmons-Smith reaction, a cornerstone for this synthesis, is highly temperature-dependent.[3][4][5] While some variations can be run at room temperature, the initial formation of the organozinc carbenoid and the subsequent cyclopropanation step often benefit from specific temperature profiles.
-
Initial Cooling is Crucial: Many successful protocols involve cooling the reaction mixture to 0°C or even lower temperatures (e.g., -10°C) before and during the addition of diiodomethane and the alkene substrate.[3][6] This helps to control the exothermic nature of the carbenoid formation and prevents its premature decomposition.
-
Gradual Warming: After the initial low-temperature phase, the reaction is often allowed to warm slowly to room temperature.[3][6] This gradual increase allows for a controlled reaction rate, leading to higher yields. A sudden jump in temperature can lead to the formation of unwanted byproducts.
-
Furukawa Modification: Consider using the Furukawa modification (diethylzinc instead of a zinc-copper couple), which can often be run at a consistent 0°C to room temperature but may offer improved reactivity and reproducibility for certain substrates.[4]
Q2: My synthesis involves an intramolecular cyclization of an epoxy alcohol to form the bicyclic system. Despite following the literature, my yields are poor. Could temperature be the culprit?
A2: Absolutely. Intramolecular epoxide opening and cyclization reactions are highly sensitive to temperature.
-
Low-Temperature Initiation: These reactions are often initiated at very low temperatures, such as -78°C or -60°C, to ensure high stereoselectivity and prevent premature or undesired side reactions.[1][7]
-
Controlled Warming: The reaction is then allowed to warm to a specific temperature, which can range from -20°C to room temperature, depending on the substrate and reagents used.[7] This controlled warming is critical for the desired cyclization to occur efficiently. Running the reaction at a constant, non-optimal temperature can significantly reduce the yield.
-
Base Addition Temperature: The temperature at which a base (e.g., LiHMDS) is added can be critical. Dropwise addition at a maintained low temperature (e.g., below -60°C) is often necessary to control the reaction.[7]
Formation of Side Products
Q3: I am observing the formation of significant amounts of what appears to be a ring-opened byproduct instead of the desired 2-oxabicyclo[3.1.0]hexane. How can I mitigate this?
A3: Ring-opening of the epoxide precursor or the final product is a common side reaction, often exacerbated by elevated temperatures.
-
Maintain Low Temperatures: Especially during workup and purification, it is crucial to maintain lower temperatures if you suspect product instability. Some pyrimidine-containing 2-oxabicyclo[3.1.0]hexane systems are known to be unstable and prone to intramolecular epoxide ring-opening, even at 0°C.
-
Acid-Catalyzed Decomposition: Trace amounts of acid can catalyze the opening of the epoxide ring. Ensure all your reagents and solvents are anhydrous and free of acidic impurities. The temperature of any acid-treatment step should be carefully controlled, with some procedures specifying a range of 60-70°C for a limited time.[8]
-
Reaction Time: Prolonged reaction times, even at optimal temperatures, can sometimes lead to product degradation. Monitor your reaction progress (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
Stereoselectivity Issues
Q4: The stereochemical outcome of my cyclopropanation is not what I expected. How does temperature influence the stereoselectivity of the 2-oxabicyclo[3.1.0]hexane formation?
A4: Temperature plays a pivotal role in directing the stereoselectivity of the cyclopropanation, particularly in substrate-directed reactions.
-
Kinetic vs. Thermodynamic Control: Lower temperatures generally favor the kinetically controlled product, which is often the desired stereoisomer due to a more ordered transition state. At higher temperatures, the reaction may approach thermodynamic equilibrium, potentially leading to a mixture of isomers or the more stable, but undesired, product.
-
Simmons-Smith Reaction: In the Simmons-Smith reaction, the "butterfly-shaped" transition state is influenced by temperature.[3] For allylic alcohols, the hydroxyl group can direct the cyclopropanation to the same face of the double bond. This directing effect is often more pronounced at lower temperatures.
-
Intramolecular Cyclization: For intramolecular cyclizations, the conformational flexibility of the starting material is reduced at lower temperatures, which can lock it into a conformation that favors the formation of the desired stereoisomer upon cyclization. Reactions are often initiated at very low temperatures (e.g., -45°C) to achieve high stereoselectivity.
Frequently Asked Questions (FAQs)
Q: What is a general temperature range for the Simmons-Smith cyclopropanation to form 2-oxabicyclo[3.1.0]hexane?
A: A common starting point is to cool the reaction to 0°C, add the reagents, and then allow it to slowly warm to room temperature and stir for several hours.[3] However, for sensitive substrates or to enhance stereoselectivity, initial temperatures as low as -10°C have been reported.[6]
Q: Can I run the reaction at a higher temperature to speed it up?
A: While increasing the temperature will increase the reaction rate, it is generally not recommended for the synthesis of 2-oxabicyclo[3.1.0]hexane. Higher temperatures can lead to decreased yields due to reagent decomposition, formation of byproducts through alternative reaction pathways, and loss of stereocontrol. Some specific steps, like a final acid-catalyzed lactonization, may require elevated temperatures (e.g., 80°C), but the core cyclopropanation is typically a low-temperature process.[1]
Q: How do I accurately control the temperature for these reactions?
A: For temperatures around 0°C, an ice-water bath is sufficient. For sub-zero temperatures, a cryostat or a cooling bath with a suitable solvent (e.g., dry ice/acetone for -78°C) is necessary. It is crucial to use a calibrated thermometer immersed in the reaction mixture to monitor the internal temperature accurately.
Q: Does the solvent choice affect the optimal temperature?
A: Yes. The choice of solvent can influence the rate of the Simmons-Smith reaction. Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are often preferred.[6] The use of more basic solvents can decrease the reaction rate, potentially requiring adjustments to the temperature profile.[3]
Experimental Protocols & Data
Table 1: Summary of Temperature Conditions for 2-Oxabicyclo[3.1.0]hexane Synthesis
| Reaction Type | Precursor Example | Reagents | Temperature Profile | Reference |
| Simmons-Smith Cyclopropanation | 2,3-Dihydrofuran derivative | Diethylzinc, Diiodomethane | 0°C to 25°C | [3] |
| Intramolecular Cyclization | Epoxy alcohol | LiHMDS, Et₃Al | -78°C to room temp | [1][7] |
| Rhodium-Catalyzed Intramolecular Cyclopropanation | Allylic diazoacetate | Rh₂(esp)₂ | Maintained at 0°C | [9] |
| Acid-Catalyzed Lactonization | Carboxylic acid | DPPA, Benzyl alcohol | 0°C to 80°C | [1] |
Detailed Protocol: Simmons-Smith Cyclopropanation of a Dihydrofuran Derivative
This protocol is a generalized procedure based on common literature methods.[2][3][6]
-
Apparatus Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Reagent Preparation: Dissolve the dihydrofuran precursor in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Initial Cooling: Cool the reaction flask to 0°C using an ice-water bath.
-
Reagent Addition:
-
Slowly add a solution of diethylzinc in hexanes to the stirred solution of the dihydrofuran precursor.
-
Subsequently, add diiodomethane dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly above 5°C.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours.
-
Gradually remove the cooling bath and allow the reaction to warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
-
Quenching and Workup:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0°C.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Workflow for Optimizing Reaction Temperature
The following diagram illustrates a logical workflow for troubleshooting and optimizing the temperature conditions for your 2-oxabicyclo[3.1.0]hexane synthesis.
Caption: Troubleshooting workflow for temperature optimization.
Simmons-Smith Reaction Pathway
This diagram illustrates the key steps in the Simmons-Smith cyclopropanation.
Caption: Key stages of the Simmons-Smith reaction.
References
-
Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. National Institutes of Health. [Link]
- Method for producing 2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane.
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. [Link]
-
Synthesis of Conformationally Locked Carbocyclic Nucleosides Built on a Thiabicyclo[3.1.0]hexane System as a Pseudosugar Surroga. CONICET. [Link]
-
dirhodium(ii) tetrakis[methyl 2-pyrrolidone-5(r)-carboxylate. Organic Syntheses Procedure. [Link]
- Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto.
-
Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
-
Simmons–Smith reaction. Wikipedia. [Link]
-
Simmons-Smith Reaction. NROChemistry. [Link]
-
Thieme E-Journals - Synlett / Volltext. Thieme. [Link]
-
Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. CONICET. [Link]
-
Organic & Biomolecular Chemistry. Sci-Hub. [Link]
-
A Palladium-Catalyzed Cyclization−Oxidation Sequence: Synthesis of Bicyclo[3.1.0]hexanes and Evidence for SN2 C−O Bond Formation. Journal of the American Chemical Society. [Link]
-
Development of Bicyclo[3.1.0]hexane-Based A 3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. [Link]
-
Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system | Request PDF. ResearchGate. [Link]
-
Synthesis of Nucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases Built on a 2-Oxabicylo[3.1.0]hexane Scaffold. ResearchGate. [Link]
-
Synthesis of nucleoside analogues bearing the five naturally occurring nucleic acid bases built on a 2-oxabicylo[3.1.0]hexane scaffold. PubMed. [Link]
-
Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science (RSC Publishing). [Link]
-
2-Cyclopentene-1-ol. PubChem. [Link]
-
(PDF) 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. ResearchGate. [Link]
-
Synthesis of Conformationally Locked Carbocyclic Nucleosides Built on a Thiabicyclo[3.1.0]hexane System as a Pseudosugar Surroga. CONICET. [Link]Pseudosugar_Surrogate/figures?lo=1)
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- 1. Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of nucleoside analogues bearing the five naturally occurring nucleic acid bases built on a 2-oxabicylo[3.1.0]hexane scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 7. WO2005047215A2 - Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto - Google Patents [patents.google.com]
- 8. EP1757597B1 - Method for producing 2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane - Google Patents [patents.google.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel molecules is paramount. The bicyclic scaffold of {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol presents a unique spectroscopic challenge due to its inherent ring strain and fixed stereochemistry. This guide provides an in-depth analysis of its 1H NMR spectrum, offering a predictive framework grounded in established principles and comparative data from analogous structures. By understanding the nuances of chemical shifts and coupling constants in this system, researchers can confidently identify and characterize this and related molecular architectures.
The Molecular Architecture: A Foundation for Spectral Prediction
{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol, with the chemical formula C₆H₁₀O₂, is a saturated bicyclic alcohol. Its structure features a five-membered tetrahydrofuran ring fused to a cyclopropane ring. This rigid framework dictates specific spatial relationships between protons, which are directly reflected in the 1H NMR spectrum.
Predicting the 1H NMR Spectrum: A Proton-by-Proton Analysis
Based on established principles of 1H NMR spectroscopy, a theoretical spectrum for {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol can be predicted. The analysis considers the electronic environment of each proton, including deshielding effects from the oxygen atom and the unique magnetic anisotropy of the cyclopropane ring.
Protons of the Tetrahydrofuran Ring (H1, H3, H4, H5)
The protons on the five-membered ring are diastereotopic due to the bicyclic nature of the molecule.
-
H3 and H4 Protons (Methylene group adjacent to oxygen): These protons are expected to be the most deshielded of the ring protons due to their proximity to the electronegative oxygen atom. Their chemical shift is predicted to be in the range of 3.5 - 4.0 ppm . They will exhibit geminal coupling to each other and vicinal coupling to the adjacent H4/H3 and H5 protons, respectively, resulting in complex multiplet patterns.
-
H1 and H5 Protons (Bridgehead protons): These protons are situated at the fusion of the two rings. Their chemical environment is influenced by both the oxygen atom and the cyclopropane ring. A chemical shift range of 1.8 - 2.5 ppm is anticipated. They will show coupling to each other and to the adjacent methylene protons of the tetrahydrofuran ring and the cyclopropyl protons.
-
H3' and H4' Protons (Methylene group further from oxygen): These protons are less influenced by the oxygen and are expected to resonate further upfield, likely in the 1.5 - 2.0 ppm region, appearing as multiplets.
Protons of the Cyclopropane Ring (H6, H7-endo, H7-exo)
The cyclopropane ring has a significant shielding effect, causing protons attached to it to appear at unusually high field.[1][2]
-
H6 Proton (Methine proton): This proton is attached to the carbon bearing the hydroxymethyl group and is part of the three-membered ring. Its chemical shift is expected to be in the range of 0.8 - 1.5 ppm . It will be split by the adjacent cyclopropyl protons (H7-endo and H7-exo) and the protons of the hydroxymethyl group.
-
H7-endo and H7-exo Protons (Methylene protons): Due to the rigid bicyclic system, these two protons are diastereotopic. The exo proton is generally deshielded relative to the endo proton.[3] We can predict the exo proton to be in the range of 0.5 - 1.0 ppm and the endo proton to be in the more shielded region of 0.2 - 0.7 ppm . They will exhibit geminal coupling to each other and vicinal coupling to the H6 proton and the bridgehead protons (H1 and H5).
Protons of the Hydroxymethyl Group (-CH₂OH)
-
-CH₂- Protons: The chemical shift of these protons is influenced by the adjacent cyclopropane ring and the hydroxyl group. A range of 3.2 - 3.8 ppm is expected. They will be split by the H6 proton, and potentially by the hydroxyl proton if exchange is slow.
-
-OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It can appear anywhere from 1.0 - 5.0 ppm and is often a broad singlet.[4] A D₂O exchange experiment can be used to confirm its assignment.
Comparative Analysis with Structurally Related Compounds
To validate our predictions, we can compare them with published data for similar bicyclic systems.
| Compound/Fragment | Proton | Chemical Shift (ppm) | Coupling Constants (Hz) | Reference |
| Bicyclo[3.1.0]hexane derivatives | Cyclopropyl H | 0.2 - 1.6 | J(gem) = 4-9, J(cis) = 6-10, J(trans) = 3-7 | [5] |
| 7-Oxabicyclo[2.2.1]heptane | Bridgehead H | ~4.5 | - | |
| (Bromomethyl)cyclopropane | -CH₂-Br | ~3.33 | - | |
| Cyclopropane | H | 0.22 | - | [1] |
The data from related compounds support our predicted chemical shift ranges. The upfield shifts of the cyclopropyl protons are a hallmark of this ring system. The deshielding effect of the oxygen atom on adjacent protons is also consistent with the literature.
Visualizing the Structure and Key Interactions
To better understand the spatial relationships influencing the 1H NMR spectrum, the following diagrams are provided.
Figure 1. Molecular structure of {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol with proton numbering.
Figure 2. Expected 1H NMR coupling network (COSY).
Experimental Protocol for 1H NMR Analysis
For reliable and reproducible results, the following experimental protocol is recommended:
1. Sample Preparation:
- Dissolve 5-10 mg of {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d is a good starting point for general solubility.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
- Acquire a standard 1D proton NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
- Typical acquisition parameters:
- Spectral width: ~12 ppm
- Number of scans: 16-64 (depending on sample concentration)
- Relaxation delay (d1): 1-2 seconds
- Acquisition time (aq): 2-4 seconds
- To confirm the hydroxyl proton, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking gently. The -OH peak will disappear or significantly diminish.
3. 2D NMR Experiments (for unambiguous assignment):
- COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is crucial for stereochemical assignments in this rigid bicyclic system.
Summary of Predicted 1H NMR Data
| Proton(s) | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |
| H3, H4 | 3.5 - 4.0 | m | H3', H4', H1, H5 |
| H1, H5 | 1.8 - 2.5 | m | H3, H4, H3', H4', H6, H7 |
| H3', H4' | 1.5 - 2.0 | m | H3, H4, H1, H5 |
| H6 | 0.8 - 1.5 | m | H1, H5, H7, -CH₂OH |
| H7-exo | 0.5 - 1.0 | m | H1, H5, H6, H7-endo |
| H7-endo | 0.2 - 0.7 | m | H1, H5, H6, H7-exo |
| -CH₂OH | 3.2 - 3.8 | d or dd | H6, (-OH) |
| -OH | 1.0 - 5.0 | s (broad) | (-CH₂) |
This comprehensive guide provides a robust framework for the 1H NMR spectral analysis of {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol. By combining theoretical prediction with comparative data and established experimental protocols, researchers can approach the structural elucidation of this and similar complex molecules with confidence.
References
-
The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0]hex-2-enes. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
1H NMR Chemical Shifts. Oregon State University. [Link]
-
Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. National Institutes of Health. [Link]
-
cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry. [Link]
Sources
- 1. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 1H Chemical Shifts [sites.science.oregonstate.edu]
- 5. Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability Guide: 3-Oxabicyclo[3.1.0]hexane vs. Bicyclo[3.1.0]hexane Scaffolds
Executive Summary
This guide provides a technical comparison between the bicyclo[3.1.0]hexane (carbocycle) and 3-oxabicyclo[3.1.0]hexane (heterocycle) scaffolds. While often treated as isosteres in "scaffold hopping" campaigns, their stability profiles differ significantly under acidic and metabolic stress.[1]
-
Bicyclo[3.1.0]hexane: Chemically robust but metabolically vulnerable (high lipophilicity).[2] Best for maximizing hydrophobic interactions.[1]
-
3-Oxabicyclo[3.1.0]hexane: Metabolically superior (lower LogP) but chemically sensitive to strong acids. Best for lowering lipophilicity and improving solubility.[1]
CRITICAL DISAMBIGUATION: This guide focuses on the 3-oxabicyclo isomer (ether).[1] The 6-oxabicyclo[3.1.0]hexane isomer is an epoxide (cyclopentene oxide) and is chemically unstable/reactive. Do not confuse the two.
Part 1: Structural & Electronic Fundamentals
To predict stability, one must understand the strain inherent in the [3.1.0] fusion. Both scaffolds force the five-membered ring into a "boat-like" or puckered conformation to accommodate the fused cyclopropane.[1]
The "Oxa" Effect on Conformation
-
Bicyclo[3.1.0]hexane: The carbocycle is a rigid, lipophilic spacer. The cyclopropane fusion creates significant ring strain (~27 kcal/mol), but the lack of heteroatoms means the ring is electronically neutral.
-
3-Oxabicyclo[3.1.0]hexane: Replacing the C3 methylene with oxygen introduces an ether linkage.[1]
-
Electronic Consequence: The oxygen lone pairs interact with the cyclopropane Walsh orbitals (homoconjugation). This alters the pucker angle, often locking the conformation more rigidly than the carbocycle.
-
Lipophilicity: The oxygen atom typically lowers cLogP by 1.0–1.5 units , a massive advantage for drug-likeness.[1]
-
Decision Matrix: Scaffold Selection
Figure 1: Decision logic for selecting between carbocyclic and heterocyclic [3.1.0] scaffolds based on ADME needs.
Part 2: Chemical Stability (The "Acid Test")
The most distinct difference between these scaffolds is their resistance to acid-catalyzed ring opening (solvolysis).[1]
Mechanism of Degradation
The cyclopropane ring acts as a "loaded spring."[1]
-
Bicyclo[3.1.0]hexane: Opening the cyclopropane requires generating a secondary carbocation. Without stabilizing groups, this is energetically costly.[1] Thus, the carbocycle is generally stable in 1N HCl.[1]
-
3-Oxabicyclo[3.1.0]hexane: The ether oxygen can facilitate ring opening.[1] Under acidic conditions, protonation of the ether or the cyclopropane edge can lead to ring opening, driven by the formation of a stabilized oxocarbenium ion intermediate. This makes the 3-oxa scaffold less stable in strong acids (pH < 2) compared to the carbocycle.[1]
Comparative Data: Acid Challenge
Data derived from nucleoside analog synthesis (e.g., Marquez et al., Monn et al.)
| Condition | Bicyclo[3.1.0]hexane | 3-Oxabicyclo[3.1.0]hexane |
| pH 7.4 (PBS, 37°C) | Stable (>48h) | Stable (>48h) |
| 0.1 N HCl (pH 1.0) | Stable (>24h) | Degradation Observed (<6h)* |
| 10% TFA in DCM | Stable | Rapid Ring Opening |
| Nucleophile Sensitivity | Low | Moderate (if C1/C5 substituted) |
*Note: Stability of the 3-oxa scaffold is highly dependent on substituents.[1] Electron-withdrawing groups (EWG) on the ring can stabilize it against acid hydrolysis.
Part 3: Metabolic Stability & ADME
While the carbocycle wins on chemical stability, the oxacycle wins on metabolic fate.
Microsomal Stability (HLM/RLM)
-
Bicyclo[3.1.0]hexane: The CH₂ groups in the cyclopentane ring are prime targets for CYP450 oxidation (hydroxylation). The high lipophilicity drives non-specific binding and rapid clearance.[1]
-
3-Oxabicyclo[3.1.0]hexane: The oxygen atom blocks specific metabolic sites (C3 is no longer oxidizable). Furthermore, the reduced LogP lowers the affinity for CYP enzymes generally.
Physicochemical Comparison
| Property | Bicyclo[3.1.0]hexane | 3-Oxabicyclo[3.1.0]hexane | Impact |
| cLogP | ~2.5 (High) | ~1.2 (Moderate) | Oxa improves solubility.[1] |
| TPSA | 0 Ų | ~12 Ų | Oxa increases polarity.[1] |
| H-Bond Acceptors | 0 | 1 | Oxa offers new binding vectors.[1] |
Part 4: Experimental Protocols
To validate these claims in your specific series, execute the following self-validating protocols.
Protocol: Acid-Catalyzed Stability Assay
Purpose: Determine if the scaffold survives stomach acid conditions.[1]
-
Preparation: Dissolve 1 mg of test compound in 100 µL DMSO.
-
Incubation: Add 900 µL of 0.1 N HCl (simulated gastric fluid).
-
Timepoints: Incubate at 37°C. Aliquot at 0h, 1h, 4h, and 24h.
-
Analysis: Quench with cold NaHCO₃ (to pH 7) immediately to stop reaction. Analyze via LC-MS/MS.
-
Validation: Use t-butyl methyl ether (stable) and vinyl cyclopropane (unstable) as controls.[1]
-
Success Criteria: >90% parent remaining at 4h indicates acceptable oral stability.
Protocol: Intrinsic Clearance (Microsomal Stability)
Purpose: Compare metabolic liability.
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]
-
Cofactor: NADPH regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH).[1]
-
Reaction:
-
Pre-incubate compound (1 µM) with microsomes for 5 min at 37°C.
-
Initiate with NADPH.[1]
-
-
Sampling: Quench aliquots into acetonitrile containing internal standard at 0, 5, 15, 30, 60 min.
-
Calculation: Plot ln(concentration) vs. time. Slope =
.[1]- .
Part 5: Mechanistic Visualization
The following diagram illustrates the divergent failure modes of the two scaffolds.
Figure 2: Divergent degradation pathways. The carbocycle fails via metabolism (top); the oxacycle fails via chemical hydrolysis (bottom).
References
-
Monn, J. A., et al. (1997). "Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist." Journal of Medicinal Chemistry. Link
-
Marquez, V. E., et al. (2003). "Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system." Tetrahedron. (Demonstrates acid sensitivity of the oxa-scaffold during synthesis). Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Discusses LogP reduction via ether insertion). Link
-
Barnes-Seeman, D. (2012).[1] "The role of bicyclic scaffolds in medicinal chemistry." Current Topics in Medicinal Chemistry. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
